molecular formula C13H16N4S4 B14391363 1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] CAS No. 90032-44-3

1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]

Cat. No.: B14391363
CAS No.: 90032-44-3
M. Wt: 356.6 g/mol
InChI Key: HADJQLCMKKDZJP-UHFFFAOYSA-N
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Description

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] typically involves the reaction of appropriate pyrimidine derivatives with a propane-1,3-diyl linker. The reaction conditions often require the use of solvents such as dichloromethane (DCM) and may involve refluxing to ensure complete reaction . The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyrimidine rings can be reduced to dihydropyrimidines using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione] stands out due to its specific substitution pattern and the presence of methylsulfanyl groups, which impart unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

90032-44-3

Molecular Formula

C13H16N4S4

Molecular Weight

356.6 g/mol

IUPAC Name

4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-sulfanylidenepyrimidin-1-yl)propyl]pyrimidine-2-thione

InChI

InChI=1S/C13H16N4S4/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

HADJQLCMKKDZJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=S)N(C=C1)CCCN2C=CC(=NC2=S)SC

Origin of Product

United States

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